molecular formula C11H20ClNO4 B1487980 Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-19-9

Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1487980
M. Wt: 265.73 g/mol
InChI Key: FIPKQPSCMCNPLN-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, also known as Methyl 4-methylbutanoyloxy-2-pyrrolidinecarboxylate hydrochloride (MMPCH) is a synthetic compound used in a variety of scientific research applications. It is a small organic molecule that can be used as a reagent, substrate, or catalyst in organic synthesis. MMPCH has several biochemical and physiological effects and is useful in a variety of laboratory experiments.

Scientific Research Applications

Analytical Chemistry Applications

Research in analytical chemistry has developed methodologies for quantifying bioactive compounds and their metabolites in biological matrices. For example, a study by Lang et al. (2010) developed a hydrophilic liquid interaction chromatography tandem mass spectrometry (HILIC-MS/MS) based stable isotope dilution analysis for quantitating bioactive pyridines and their metabolites in human plasma and urine following coffee consumption (Lang et al., 2010). This methodology could potentially be adapted for studying the metabolism and pharmacokinetics of complex organic compounds like "Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride" in biological systems.

Toxicology and Environmental Science

Toxicological investigations focus on understanding the impact of chemicals on health and the environment. Akesson et al. (2004) evaluated biomarkers of exposure to N-methyl-2-pyrrolidone, an industrial chemical, highlighting the importance of assessing toxicokinetics and exposure biomarkers in occupational and environmental health studies (Akesson et al., 2004). Such research is crucial for the safe use and regulation of chemical compounds, including the assessment of potential environmental and health impacts of novel compounds.

Pharmacology

In pharmacology, the development and evaluation of drug formulations for therapeutic applications are of central interest. Thompson et al. (2009) discussed the potential of vanadium-based compounds as insulin-enhancing agents for diabetes treatment, using ligands such as maltol and ethyl maltol for the formulation of oxovanadium(IV) compounds (Thompson et al., 2009). This approach underscores the significance of chemical synthesis and compound modification in developing new pharmacological agents, which could be relevant for synthesizing and studying derivatives of "Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride" for potential therapeutic uses.

properties

IUPAC Name

methyl (2S,4S)-4-(3-methylbutanoyloxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4.ClH/c1-7(2)4-10(13)16-8-5-9(12-6-8)11(14)15-3;/h7-9,12H,4-6H2,1-3H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPKQPSCMCNPLN-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CC(NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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